molecular formula C14H14Cl2N2O2 B2667265 N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide CAS No. 1355832-86-8

N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide

Cat. No.: B2667265
CAS No.: 1355832-86-8
M. Wt: 313.18
InChI Key: YIGDTSRTOVUYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide is a synthetic organic compound characterized by the presence of a cyano group, dichlorophenyl group, and an oxolan-2-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide typically involves the reaction of 3,4-dichlorobenzyl cyanide with oxolan-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux, allowing the reaction to proceed to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets, while the oxolan-2-yl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-3,4-dichlorophenyl)acetamide
  • N-(3,4-dichlorophenyl)-2-oxolan-2-ylacetamide
  • N-(3,4-dichlorophenyl)-2-cyanoacetamide

Uniqueness

N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyano and oxolan-2-yl groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c15-11-4-3-9(6-12(11)16)13(8-17)18-14(19)7-10-2-1-5-20-10/h3-4,6,10,13H,1-2,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGDTSRTOVUYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.